ATX Enzyme Inhibitory Potency: 19 nM IC50 Places ATX Inhibitor 17 Among the Most Potent Research-Grade ATX Inhibitors Available
In isolated ATX enzyme inhibition assays, ATX inhibitor 17 exhibits an IC50 of 0.019 µM (19 nM) . For context, the clinical-stage ATX inhibitor GLPG1690 (ziritaxestat) has a reported IC50 of 131 nM in similar biochemical assays [1], while the widely used type I research tool PF-8380 has an IC50 of 2.8 nM [2]. ATX inhibitor 17 is thus approximately 6.9-fold more potent than GLPG1690 and approximately 6.8-fold less potent than PF-8380 in primary enzyme inhibition, positioning it as a high-potency tool compound for mechanistic studies where enzyme inhibition strength is a primary selection criterion.
| Evidence Dimension | Enzymatic inhibition of autotaxin (ATX) activity |
|---|---|
| Target Compound Data | IC50 = 0.019 µM (19 nM) |
| Comparator Or Baseline | GLPG1690 (ziritaxestat) IC50 = 131 nM; PF-8380 IC50 = 2.8 nM |
| Quantified Difference | 6.9-fold more potent than GLPG1690; 6.8-fold less potent than PF-8380 |
| Conditions | Isolated ATX enzyme assay using fluorogenic or colorimetric substrate detection (vendor-reported biochemical assays) |
Why This Matters
Researchers requiring a high-potency ATX inhibitor with a binding mode distinct from the ultra-potent but type I–restricted PF-8380 can select ATX inhibitor 17 for studies where catalytic site occupancy must be avoided.
- [1] Desroy, N., et al. (2017). Discovery of GLPG1690: A first-in-class autotaxin inhibitor in clinical development for the treatment of idiopathic pulmonary fibrosis. Journal of Medicinal Chemistry, 60(9), 3580–3590. View Source
- [2] Gierse, J. K., et al. (2010). A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. Journal of Pharmacology and Experimental Therapeutics, 334(1), 310–317. View Source
